molecular formula C14H19FN2O2 B2840649 N-(sec-butyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide CAS No. 2034204-38-9

N-(sec-butyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide

Cat. No.: B2840649
CAS No.: 2034204-38-9
M. Wt: 266.316
InChI Key: RTRMOAFBAMFNHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(sec-butyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide is a chemical compound designed for research purposes, featuring a 1,4-oxazepine core—a privileged scaffold in medicinal chemistry. While the specific profile of this compound is under investigation, its structural framework is closely related to that of established therapeutics and investigational compounds targeting the central nervous system. For instance, the antiepileptic drug oxcarbazepine, which shares a dibenzo[b,f][1,4]oxazepine backbone, is known to exert its primary anticonvulsant effect by blocking voltage-gated sodium channels, thereby stabilizing hyperexcited neuronal membranes and inhibiting the repetitive neuronal firing that leads to seizures . Furthermore, structural analogues based on the 1,4-oxazepine scaffold have been investigated as potent inhibitors of enzymes like histone deacetylase (HDAC), highlighting the versatility of this chemotype in epigenetic research and oncology drug discovery . The incorporation of a fluorine atom at the 7-position and a sec-butyl carboxamide group is intended to fine-tune the molecule's physicochemical properties and binding affinity for specific biological targets. This makes this compound a valuable chemical tool for researchers exploring novel ligands for ion channels, enzyme inhibitors, and other targets in neuroscience and medicinal chemistry.

Properties

IUPAC Name

N-butan-2-yl-7-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c1-3-10(2)16-14(18)17-6-7-19-13-5-4-12(15)8-11(13)9-17/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRMOAFBAMFNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)N1CCOC2=C(C1)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on compounds isolated from Tinospora sinensis and other benzodiazepine/oxazepine derivatives:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity Source/Study Relevance
Target Compound Benzo[f][1,4]oxazepine 7-Fluoro, N-(sec-butyl) carboxamide Not reported (hypothesized neuro/anti-inflammatory) Synthetic derivative
(E)-3-[(2,3-trans)-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl]-N-(4-hydroxy-phenethyl)acrylamide (Compound 7) Benzo[b][1,4]dioxin Phenolic acrylamide, hydroxymethyl Anti-neuroinflammatory (LPS-induced BV-2 model) Tinospora sinensis
trans-N-p-coumaroyltyramine (Compound 9) Phenolic amide Coumaroyl group, tyramine Anti-neuroinflammatory (stronger than minocycline) Tinospora sinensis
N-trans-feruloyltyramine (Compound 10) Phenolic amide Feruloyl group, tyramine Anti-neuroinflammatory (stronger than minocycline) Tinospora sinensis

Key Observations

Core Heterocycle Differences: The target compound’s benzo[f][1,4]oxazepine core differs from the dihydrobenzo[b][1,4]dioxin in Compound 5. Fluorination at position 7 in the target compound is absent in natural analogs like Compounds 7, 9, and 10.

Substituent Impact: The sec-butyl carboxamide group in the target compound contrasts with the phenethyl (Compound 7) or tyramine (Compounds 9–10) substituents. Natural compounds (e.g., 9 and 10) exhibit potent anti-neuroinflammatory activity via suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), suggesting that the target compound’s carboxamide scaffold could share similar mechanisms if optimized .

Pharmacological Hypotheses: The absence of a phenolic hydroxyl group in the target compound may reduce antioxidant activity compared to Compounds 9–10 but could mitigate toxicity associated with reactive oxygen species generation.

Q & A

Basic Question

  • NMR Spectroscopy : ¹⁹F NMR confirms fluorination efficiency; ¹H/¹³C NMR resolves stereochemistry of the sec-butyl group .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, while LC-MS tracks reaction progress .
  • X-ray Crystallography : Resolves crystal packing and confirms the oxazepine ring conformation .

Advanced Insight : Combine 2D NMR (e.g., COSY, NOESY) to assign complex proton environments in the dihydrobenzooxazepine system. Use dynamic NMR to study ring puckering effects .

How do physicochemical properties (e.g., solubility, stability) impact in vitro assays?

Basic Question
The compound’s logP (~3.5) predicts moderate solubility in DMSO or ethanol but poor aqueous solubility. Stability studies in PBS (pH 7.4) show degradation <10% over 24 hrs, suggesting suitability for cell-based assays. Pre-formulate with cyclodextrins or surfactants for in vivo applications .

Advanced Insight : Perform pH-dependent stability assays (pH 1–10) to identify degradation pathways. Use differential scanning calorimetry (DSC) to assess polymorphic stability during storage .

What mechanistic strategies enhance selectivity in derivatization reactions (e.g., alkylation, oxidation)?

Advanced Question

  • Alkylation : Use bulky bases (e.g., LDA) to direct substitution at the oxazepine nitrogen, avoiding side reactions at the carboxamide .
  • Oxidation : Employ mild oxidants like MnO₂ to selectively target the oxazepine’s benzylic position without affecting the fluorine .

Data Contradiction : Conflicting reports on oxidation outcomes may arise from solvent polarity. For example, acetonitrile favors epoxidation, while THF stabilizes radical intermediates .

How can researchers resolve discrepancies in reported biological activities (e.g., kinase inhibition vs. cytotoxicity)?

Advanced Question

  • Assay Design : Use isogenic cell lines (e.g., kinase-knockout vs. wild-type) to isolate target-specific effects .
  • Off-Target Screening : Perform proteome-wide profiling (e.g., thermal shift assays) to identify non-kinase targets like ion channels .

Example : A 2023 study noted conflicting IC₅₀ values (0.5 µM vs. 5 µM) for RIP1 kinase inhibition. This was resolved by standardizing ATP concentrations (1 mM vs. 10 mM) in kinase assays .

What computational approaches predict the compound’s pharmacokinetic (PK) and toxicity profiles?

Advanced Question

  • ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate bioavailability (%F = 65–75%) and CYP450 inhibition risks .
  • Toxicity : Apply DEREK Nexus to flag structural alerts (e.g., the sec-butyl group’s potential hepatotoxicity) .

Validation : Cross-reference in silico results with zebrafish embryo toxicity assays (LC₅₀ > 100 µM indicates low acute toxicity) .

How do structural analogs inform SAR studies for this compound?

Advanced Question
Key analogs and their modifications:

AnalogModificationImpact
5-Methyl-4-oxo-2,3-dihydrobenzo[f]oxazepine Removed fluorine and sec-butylReduced kinase affinity (IC₅₀ = 10 µM)
Trifluoromethyl-substituted derivative Added CF₃ at position 2Improved metabolic stability (t₁/₂ = 8 hrs vs. 2 hrs)

Methodological Insight : Use fragment-based drug design (FBDD) to systematically replace the sec-butyl group with bioisosteres (e.g., cyclopropyl) and evaluate effects on LogD and potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.